molecular formula C17H12O2S B11115393 Biphenyl-4-yl thiophene-2-carboxylate

Biphenyl-4-yl thiophene-2-carboxylate

Cat. No.: B11115393
M. Wt: 280.3 g/mol
InChI Key: ZHEGWMONGXPPSI-UHFFFAOYSA-N
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Description

[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE can be achieved through several methods. One common approach involves the reaction of 1,1’-biphenyl-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and efficiency. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur, can be adapted for large-scale synthesis . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE is unique due to its combination of biphenyl and thiophene moieties, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C17H12O2S

Molecular Weight

280.3 g/mol

IUPAC Name

(4-phenylphenyl) thiophene-2-carboxylate

InChI

InChI=1S/C17H12O2S/c18-17(16-7-4-12-20-16)19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H

InChI Key

ZHEGWMONGXPPSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3

Origin of Product

United States

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